

# 4-Bromo-5-fluoro-2-methylaniline physical properties

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## Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-methylaniline

Cat. No.: B1276731

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An In-Depth Technical Guide to the Physical Properties of **4-Bromo-5-fluoro-2-methylaniline**

## Foreword: A Molecule of Strategic Importance

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's physical properties is not merely academic; it is the bedrock upon which successful research is built. **4-Bromo-5-fluoro-2-methylaniline**, a halogenated aromatic amine, represents a key structural motif. Its utility as a versatile building block in the synthesis of complex pharmaceutical intermediates and agrochemicals makes a thorough characterization of its physical attributes essential for researchers, scientists, and drug development professionals.<sup>[1][2]</sup> The strategic placement of the bromo, fluoro, and methyl groups on the aniline scaffold offers multiple avenues for synthetic modification, rendering it a compound of significant interest.<sup>[2]</sup> This guide provides a comprehensive overview of its core physical properties, detailed methodologies for their empirical determination, and the scientific rationale behind these experimental choices.

## Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of **4-Bromo-5-fluoro-2-methylaniline** is presented below. This data serves as a critical reference for reaction planning, safety assessment, and analytical method development.

Property	Value	Source / Method
CAS Number	52723-82-7	[1][3][4]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrFN	[1][3]
Molecular Weight	204.04 g/mol	[3]
Appearance	White to off-white solid	[1]
Melting Point	77-80 °C	Supplier Data
Boiling Point	~245 °C (at 760 mmHg)	Supplier Data
Density	~1.59 g/cm <sup>3</sup>	Supplier Data
pKa (Conjugate Acid)	2.73 ± 0.10	Predicted[1]
Solubility	See Section 2.2	Insoluble in water; Soluble in dilute acids and common organic solvents.

## Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on the robustness of the methodology used for its determination. The following protocols are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data reliability and reproducibility.

### Determination of Melting Point / Melting Range (Adapted from OECD Guideline 102)

The melting point is a fundamental indicator of a compound's purity. For a crystalline solid, a sharp melting point (a narrow range) is indicative of high purity, whereas impurities typically depress and broaden the melting range.

Principle: This method utilizes a capillary tube packed with the sample, which is heated in a calibrated apparatus. The temperatures at which the initial and final stages of melting occur are recorded.

#### Methodology:

- **Sample Preparation:** Ensure the **4-Bromo-5-fluoro-2-methylaniline** sample is thoroughly dried and finely powdered using a mortar and pestle.
- **Capillary Loading:** Seal one end of a glass capillary tube. Tap the open end into the powdered sample to pack a small amount (2-4 mm height) of the material into the sealed end.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Heating and Observation:**
  - Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (77 °C).
  - Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
  - Record the temperature ( $T_1$ ) at which the first signs of liquid formation are observed.
  - Continue heating at the slow rate and record the temperature ( $T_2$ ) at which the last solid particle melts.
- **Reporting:** The melting range is reported as  $T_1 - T_2$ . For a pure substance, this range should be narrow.

Diagram 1: Melting Point Determination Workflow This diagram illustrates the standardized procedure for determining the melting point of a solid organic compound.

## Qualitative Solubility Assessment

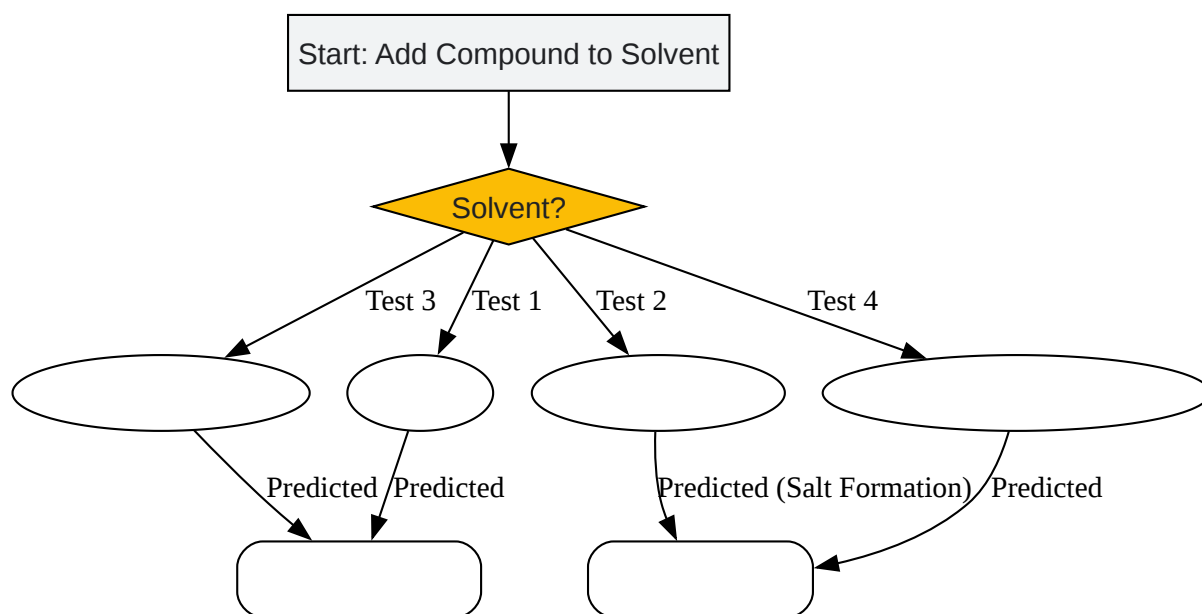
Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation. While quantitative data is not publicly available, a qualitative assessment based on structural analogy and empirical testing provides invaluable insight. As a halogenated aniline, **4-Bromo-5-fluoro-2-methylaniline** is expected to be a weak base.

Principle: The solubility is determined by observing the dissolution of a small, measured amount of the solute in a measured volume of a solvent. The basicity of the aniline group allows for salt formation in an acidic medium, drastically increasing aqueous solubility.

Methodology:

- Solvent Selection: Prepare test tubes containing 3 mL of the following solvents: Water, 5% HCl (aq), 5% NaOH (aq), and a common organic solvent (e.g., Dichloromethane or Tetrahydrofuran).
- Sample Addition: To each test tube, add approximately 50 mg of **4-Bromo-5-fluoro-2-methylaniline**.
- Observation:
  - Agitate each tube vigorously for 60 seconds at room temperature.
  - Visually inspect for dissolution. A compound is considered "soluble" if no solid particles are visible.
- Interpretation of Expected Results:
  - Water: Expected to be insoluble. The large, non-polar aromatic ring and halogen substituents dominate the molecule's character, outweighing the polarity of the amine group.<sup>[5]</sup>
  - 5% HCl (aq): Expected to be soluble. The basic amine group ( $\text{-NH}_2$ ) will be protonated by the acid to form the anilinium hydrochloride salt ( $\text{-NH}_3^+\text{Cl}^-$ ). This ionic salt is significantly more polar and readily dissolves in the aqueous medium.
  - 5% NaOH (aq): Expected to be insoluble. The amine group is not acidic and will not react with the base.
  - Organic Solvents (DCM, THF): Expected to be soluble, following the "like dissolves like" principle.

Diagram 2: Solubility Classification Workflow This flowchart outlines the decision-making process for classifying the solubility of an organic amine.



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